4-Bromochalcone

Übersicht

Beschreibung

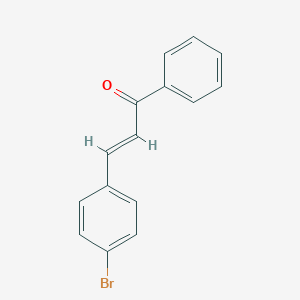

4-Bromochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a bromine atom at the fourth position of the phenyl ring. Chalcones are a class of flavonoids that exhibit a wide range of biological activities. The structure of this compound consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromochalcone can be synthesized through the aldol condensation reaction between 4-bromoacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction can be carried out under conventional conditions by stirring the mixture at room temperature or using microwave irradiation to enhance the reaction rate and yield . The product is typically purified by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromochalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or dihydroxy derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.

Major Products:

Oxidation: Epoxides, dihydroxy derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Amino or thio-substituted chalcones.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Bromochalcone serves as a crucial intermediate in the synthesis of various bioactive molecules. Its derivatives have shown promise in:

- Anticancer Research : Studies have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance, in a study involving T47D breast cancer cells, it was found to inhibit cell proliferation by approximately 70% at a concentration of 25 µM after 48 hours of treatment .

- Anti-inflammatory Activity : In murine models, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antioxidant Properties : The compound has been shown to scavenge reactive oxygen species (ROS), contributing to its potential use in formulations aimed at reducing oxidative stress .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its structure allows for various modifications that can lead to:

- Synthesis of Heterocyclic Compounds : It acts as an intermediate in creating compounds with potential biological activities.

- Fluorescent Dyes : Modifications of this compound can lead to the development of fluorescent dyes used in biological imaging and diagnostics .

Materials Science

In materials science, this compound is investigated for its potential applications in:

- Nonlinear Optical Materials : The compound's unique properties make it suitable for developing materials with nonlinear optical characteristics.

- Dyes and Pigments : It serves as a precursor for various dyes and pigments used in industrial applications.

Food Industry Applications

Research is being conducted on the use of this compound and its derivatives as natural colorants and flavoring agents, providing safer alternatives to synthetic additives in food products .

Antimicrobial Efficacy Study

A study examined the antibacterial activity of several chalcones, including this compound. Results indicated significant antibacterial effects against E. coli and S. aureus at concentrations as low as 50 µg/mL.

Anti-inflammatory Research

In controlled experiments using animal models, treatment with this compound led to significant reductions in inflammatory markers compared to control groups.

Anticancer Investigation

A notable study on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation significantly, suggesting its potential as an anticancer agent.

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of this compound indicates that its lipophilicity may enhance absorption and distribution within biological systems. The compound interacts with various biological targets through mechanisms such as enzyme inhibition and modulation of receptor activity .

Chemical Structure and Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and benzaldehyde. This reaction can be performed using conventional stirring or microwave irradiation methods, yielding high purity and good yields (approximately 94% for conventional methods) .

| Method | Yield (%) | Time Efficiency |

|---|---|---|

| Conventional | 94.61 | Longer |

| Microwave Irradiation | 89.39 | Shorter |

Wirkmechanismus

4-Bromochalcone can be compared with other chalcone derivatives, such as:

4-Chlorochalcone: Similar in structure but with a chlorine atom instead of bromine.

4-Methoxychalcone: Contains a methoxy group, which influences its electronic properties and reactivity.

4-Nitrochalcone: The nitro group significantly alters its chemical behavior and biological activity.

Uniqueness: this compound’s unique properties stem from the bromine atom, which enhances its reactivity in substitution reactions and contributes to its biological activities .

Vergleich Mit ähnlichen Verbindungen

- 4-Chlorochalcone

- 4-Methoxychalcone

- 4-Nitrochalcone

- 4-Fluorochalcone

Biologische Aktivität

4-Bromochalcone, a derivative of chalcone, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anticancer, antioxidant, and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction can be performed using conventional stirring or microwave irradiation methods, with both approaches yielding high purity and good yields (approximately 94.61% for conventional and 89.39% for microwave methods) . The structure is confirmed through various spectroscopic methods, including IR and NMR spectroscopy.

Anticancer Activity

One of the most significant biological activities associated with this compound is its anticancer potential. A study investigated its cytotoxic effects on T47D breast cancer cells using the MTT assay, revealing an IC50 value of approximately 45 µM. The mechanism of action involves the induction of apoptosis, characterized by a decrease in Bcl-2 protein expression, which is critical for cell survival . This suggests that this compound could be developed as a novel therapeutic agent for breast cancer treatment.

Antioxidant Activity

Research has demonstrated that this compound exhibits strong antioxidant properties. In various assays, it showed significant free radical scavenging activity. For instance, comparative studies indicated that several brominated chalcones had improved antioxidant profiles compared to their unsubstituted counterparts, with specific IC50 values reflecting their efficacy in different assays . The structure-activity relationship indicates that the position and nature of substituents on the chalcone structure influence its antioxidant capacity.

| Compound | IC50 (µg/ml) | Assay Type |

|---|---|---|

| This compound | 25 | Reducing Power Assay |

| 2'-Hydroxychalcone | Lowest | Various Assays |

| 4c, 4f, 4h | Highest | Hydrogen Peroxide Scavenging |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that halogenated chalcones exhibit significant activity against various bacterial strains. For example, compounds containing bromine were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of bromine enhances the bioactivity due to its electron-withdrawing nature, which may improve the interaction with microbial targets .

Case Studies

- Cytotoxicity in Breast Cancer Cells : A study by Arianingrum et al. (2018) demonstrated that this compound induces apoptosis in T47D breast cancer cells through mechanisms involving Bcl-2 downregulation .

- Antioxidant Profiling : In a comparative study on monosubstituted chalcones, it was found that brominated derivatives exhibited superior antioxidant activity across multiple assays, highlighting their potential as therapeutic agents against oxidative stress-related diseases .

- Antimicrobial Efficacy : Research indicated that brominated chalcones showed significant antimicrobial action against various pathogens, suggesting their utility in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARWEWTPMAQHW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031041 | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-66-9, 22966-09-2 | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of 4-Bromochalcone and how is it characterized?

A1: this compound ((E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) is an organic compound with the molecular formula C15H11BrO and a molecular weight of 287.15 g/mol. [] Its structure has been determined by X-ray crystallography, revealing a non-centrosymmetric structure with a torsion angle of -16° in the central group and a dihedral angle of 48.4° between the two phenyl rings. [] The conjugated system of the molecule is perturbed. [] Spectroscopic methods like infrared, 1H- and 13C-nuclear magnetic resonance, and mass spectroscopy have also been used to confirm its structure. []

Q2: How does the position of the bromine atom in bromochalcones affect their biotransformation by yeast?

A2: Research indicates that the position of the bromine atom in 2'-hydroxybromochalcones significantly influences the ability of various yeast strains to biotransform them. [] This suggests that even small structural changes can impact the substrate specificity of these microorganisms.

Q3: Can this compound be synthesized using different methods, and if so, how do they compare?

A3: Yes, this compound can be synthesized through both conventional and microwave irradiation methods. [] Both methods utilize 4-Bromoacetophenone and benzaldehyde as starting materials in alkaline conditions. [] While the conventional method involves stirring the reaction mixture at room temperature, the microwave irradiation method utilizes a power of 140 watts. [] The study found that both methods resulted in good yields, but the microwave irradiation method significantly reduced the reaction time. []

Q4: Are there any applications of this compound in material science?

A4: Research suggests that this compound exhibits potential for nonlinear optical (NLO) applications. [] Comb-like copolymers incorporating this compound units exhibit molecular mobility, allowing for the alignment of chromophores, which is crucial for second-order NLO properties. [] This opens possibilities for the development of advanced optical materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.